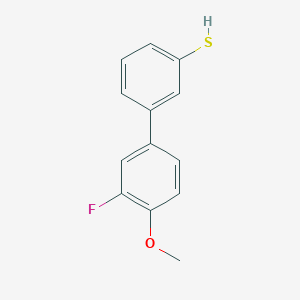

3-(3-Fluoro-4-methoxyphenyl)thiophenol

Description

3-(3-Fluoro-4-methoxyphenyl)thiophenol is a substituted thiophenol derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, linked to a thiol (-SH) group. Thiophenols, characterized by a sulfhydryl group attached to an aromatic ring, exhibit distinct reactivity and physicochemical properties compared to phenols due to sulfur’s lower electronegativity and higher polarizability . The fluorine and methoxy substituents in this compound introduce electronic effects: the electron-withdrawing fluorine enhances acidity, while the electron-donating methoxy group modulates solubility and steric interactions. Applications span medicinal chemistry (antimicrobial agents, enzyme inhibitors) and materials science (fluorescent probes, polymer precursors) .

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FOS/c1-15-13-6-5-10(8-12(13)14)9-3-2-4-11(16)7-9/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWIVYAVBMLNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Sulfonyl Chloride to Disulfide

-

Starting Material : 3-Fluoro-4-methoxybenzenesulfonyl chloride, synthesized via sulfonation of 3-fluoro-4-methoxybenzene.

-

Reduction with Sodium Hydrogen Sulfite : Reacting the sulfonyl chloride with NaHSO₃ at 40–80°C and pH 6.3–6.7 forms sodium 3-fluoro-4-methoxybenzenesulfinate.

-

Disulfide Formation : Treating the sulfinate with SO₂ at 120–160°C under pressure (1–5 bar) yields 3,3'-difluoro-4,4'-dimethoxydiphenyl disulfide.

Step 2: Disulfide Reduction to Thiophenol

Advantages

-

Scalability : Suitable for industrial production due to minimal intermediate isolation.

-

Purity : Contaminants like 2-fluoro isomers are avoided if the sulfonyl chloride is fractionally distilled.

Thioether Deprotection Strategies

Thioethers serve as protected thiol precursors, enabling safer handling and storage. A Cu(OTf)₂-catalyzed coupling, as demonstrated for benzyl thioethers, forms intermediates that are subsequently deprotected.

Thioether Synthesis

Deprotection to Thiophenol

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group, releasing the thiol.

-

Acidic Cleavage : Alternatively, HI or BF₃·Et₂O in acetic acid removes alkyl thioethers.

Considerations

-

Solvent Choice : Polar aprotic solvents (e.g., DCE) enhance reaction rates.

-

Side Reactions : Over-reduction or desulfurization risks necessitate mild conditions.

Nucleophilic Aromatic Substitution (SNAr)

The methoxy group’s strong activation of the aromatic ring enables SNAr at positions ortho or para to it. A nitro group at the 2-position (relative to methoxy) can be displaced by a thiolate nucleophile.

Reaction Pathway

-

Substrate Preparation : 2-Nitro-3-fluoro-4-methoxybenzene is synthesized via nitration of 3-fluoro-4-methoxybenzene.

-

Thiolate Displacement : Treatment with NaSH or KSH in dimethylformamide (DMF) at 100–120°C replaces nitro with thiol.

Challenges

-

Regioselectivity : Competing substitution at fluorine-activated positions requires careful directing group planning.

-

Yield : Moderate (50–70%) due to steric hindrance from fluorine.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)thiophenol can undergo various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Thiolates, reduced sulfur species.

Substitution: Various substituted aromatic compounds, depending on the reagents used.

Scientific Research Applications

Organic Synthesis

3-(3-Fluoro-4-methoxyphenyl)thiophenol serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions:

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction: Reduction can yield thiolate anions.

- Substitution Reactions: The aromatic ring can undergo electrophilic or nucleophilic substitutions.

This compound has shown potential biological activities, particularly in the fields of antimicrobial and anticancer research:

Antimicrobial Activity:

In vitro studies have demonstrated significant effectiveness against various microbial strains. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity:

Research indicates that this compound can inhibit the proliferation of cancer cell lines. The IC50 values for various cancer cell lines are shown in the table below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The compound's mechanism of action may involve inducing apoptosis through reactive oxygen species (ROS) generation and inhibiting key signaling pathways like the PI3K/Akt pathway .

Antimicrobial Efficacy

A comparative study on thiophenol derivatives highlighted that this compound exhibited superior activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Cancer Cell Studies

In experiments focusing on breast cancer cells (MCF-7), this compound was observed to induce apoptosis through ROS generation, confirmed via flow cytometry assays. This underscores its potential as a chemotherapeutic agent, especially for resistant cancer types.

Mechanistic Insights

Further investigations revealed that this compound could inhibit critical survival signaling pathways in cancer cells, promoting apoptosis and enhancing its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)thiophenol involves its interaction with molecular targets through its reactive thiophenol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The fluorinated and methoxylated phenyl ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence acidity, solubility, and stability. Key comparisons include:

| Compound | Substituents | pKa (estimated) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 3-(3-Fluoro-4-methoxyphenyl)thiophenol | 3-F, 4-OCH₃, -SH | ~5.5–6.5* | 232.25 g/mol | Moderate acidity, enhanced nucleophilicity |

| Thiophenol (PhSH) | -SH | 6.5 | 110.18 g/mol | High acidity (pKa ~6.5), strong odor |

| 3-(Trifluoromethyl)thiophenol (CAS 937-00-8) | 3-CF₃, -SH | ~4.0–5.0* | 196.18 g/mol | Lower pKa (CF₃ electron-withdrawing) |

| 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-ylamine hydrobromide | 3-F, 4-OCH₃, thiazole | 392.23 g/mol | - | Improved solubility (hydrobromide salt) |

*Estimated based on substituent effects .

- Acidity: The 3-fluoro group in this compound lowers the pKa compared to unsubstituted thiophenol (PhSH, pKa ~6.5) but less drastically than 3-(trifluoromethyl)thiophenol (pKa ~4.0–5.0) due to CF₃’s stronger electron-withdrawing effect .

- Solubility: The methoxy group enhances solubility in polar solvents compared to nonpolar analogs like 3-(trifluoromethyl)thiophenol .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)thiophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHFOS. The presence of the fluorine atom and methoxy group on the phenyl ring contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that thiophenol derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

This compound has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated its potential to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The thiol group in thiophenols can form covalent bonds with electrophilic centers in target proteins, leading to irreversible inhibition .

- Hydrogen Bonding : The methoxy group enhances the compound's ability to engage in hydrogen bonding with active sites on enzymes or receptors, increasing binding affinity .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various thiophenol derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 50 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant properties, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. Results indicated a significant reduction in DPPH levels, suggesting strong radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Comparative Analysis

A comparison of this compound with other thiophenol derivatives reveals distinct advantages:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High (MIC: 50 µg/mL) | Strong (DPPH reduction) | Moderate |

| Thiophenol A | Moderate (MIC: 100 µg/mL) | Weak | High |

| Thiophenol B | Low (MIC: >200 µg/mL) | Moderate | Low |

Q & A

Q. What are the common synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)thiophenol, and what are their limitations?

- Methodological Answer : Synthesis typically involves introducing the thiol (-SH) group to a pre-functionalized aromatic ring. One approach is nucleophilic aromatic substitution using a halogenated precursor (e.g., 3-fluoro-4-methoxybromobenzene) with thiourea under basic conditions, followed by acidic hydrolysis to yield the thiophenol . Alternatively, S-alkylation of a thiophenol derivative with a fluorinated methoxybenzyl halide may be employed, though toxicity of thiophenol precursors requires strict safety protocols . Limitations include regioselectivity challenges due to competing substituent effects (electron-withdrawing fluoro vs. electron-donating methoxy groups) and the need for inert atmospheres to prevent oxidation of the thiol group.

Q. How is this compound structurally characterized?

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to the toxicity and volatility of thiophenol derivatives , researchers must:

- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).

- Avoid exposure to air/moisture to prevent oxidation to disulfides.

- Employ inert gas lines (N, Ar) during synthesis and storage.

- Follow waste disposal protocols for sulfur-containing compounds .

Advanced Research Questions

Q. How does the electronic nature of the substituents influence the nucleophilic reactivity of the thiol group?

- Methodological Answer : The 3-fluoro (electron-withdrawing) and 4-methoxy (electron-donating) groups create a polarized aromatic ring, modulating the thiol’s acidity and nucleophilicity. Kinetic studies (e.g., ) show that thiophenoxide ions (deprotonated -S) are significantly more reactive than neutral thiophenol. For example, in reactions with 2,4-dinitrofluorobenzene, the rate law is second-order, dominated by thiophenoxide ion concentration, with no detectable contribution from neutral thiophenol . Computational modeling (DFT) can further quantify substituent effects on reaction barriers.

Q. What advanced analytical methods enable trace detection of this compound in environmental samples?

- Methodological Answer :

- Fluorescent nanoprobes : Carbon dot-based sensors (e.g., CD-DNS) exploit the compound’s thiol-specific reactivity, achieving detection limits as low as 10 nM in water samples .

- HPLC with precolumn derivatization : Use labeling reagents like 3-(2-bromoacetamido)-N-(9-ethyl-9H-carbazol) to enhance sensitivity. Derivatization at pH 11.2 (borate buffer) followed by fluorescence detection allows simultaneous quantification of multiple thiophenols .

Q. How can contradictions in reported reaction kinetics or structural data be resolved?

- Methodological Answer :

- Reproducibility checks : Conduct reactions under strictly controlled conditions (temperature, solvent purity, inert atmosphere) to isolate variables.

- Multi-technique validation : Cross-validate NMR/X-ray data (e.g., ’s C–C bond precision of 0.004 Å) with computational simulations (e.g., Gaussian or ORCA for optimized geometries) .

- Isotopic labeling : Use or isotopes to trace mechanistic pathways in kinetic studies.

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

- Methodological Answer : The thiophenol moiety serves as a nucleophilic building block in:

- Thiazole synthesis : React with α-haloketones to form thiazole cores, common in antimicrobial agents.

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids to create biaryl sulfides, potential kinase inhibitors.

- Radical-mediated cyclizations : Generate benzothiophene derivatives via photoinitiated pathways (e.g., ’s mention of photoinitiator applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.